molecular formula C15H10ClN5O2S2 B11487499 2-[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11487499
M. Wt: 391.9 g/mol
InChI Key: ZZORLFGYRGVYOK-UHFFFAOYSA-N
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Description

2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions

    Formation of the Oxazoloquinoline Core: The synthesis starts with the construction of the oxazoloquinoline core through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the oxazoloquinoline intermediate.

    Formation of the Thiadiazole Moiety: The thiadiazole ring is synthesized separately and then coupled with the oxazoloquinoline-sulfanyl intermediate through a condensation reaction.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage, typically achieved through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups or other reducible functionalities.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application, but generally involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
  • 2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETONITRILE
  • 2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H10ClN5O2S2

Molecular Weight

391.9 g/mol

IUPAC Name

2-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H10ClN5O2S2/c1-7-20-21-14(25-7)19-11(22)6-24-15-18-10-5-9(16)8-3-2-4-17-12(8)13(10)23-15/h2-5H,6H2,1H3,(H,19,21,22)

InChI Key

ZZORLFGYRGVYOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=CC(=C4C=CC=NC4=C3O2)Cl

Origin of Product

United States

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